molecular formula C19H20N4O11S3 B13943692 4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid CAS No. 56892-20-7

4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid

Cat. No.: B13943692
CAS No.: 56892-20-7
M. Wt: 576.6 g/mol
InChI Key: STMNKFHLAVUWNY-UHFFFAOYSA-N
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Description

4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive functional groups and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid exerts its effects involves interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the sulfooxyethylsulfonyl groups can enhance solubility and reactivity. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid is unique due to its combination of azo, methoxy, and sulfooxyethylsulfonyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Properties

CAS No.

56892-20-7

Molecular Formula

C19H20N4O11S3

Molecular Weight

576.6 g/mol

IUPAC Name

4-[4-[[2-methoxy-5-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C19H20N4O11S3/c1-12-18(19(24)23(22-12)13-3-5-14(6-4-13)36(27,28)29)21-20-16-11-15(7-8-17(16)33-2)35(25,26)10-9-34-37(30,31)32/h3-8,11,18H,9-10H2,1-2H3,(H,27,28,29)(H,30,31,32)

InChI Key

STMNKFHLAVUWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)O)OC)C3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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